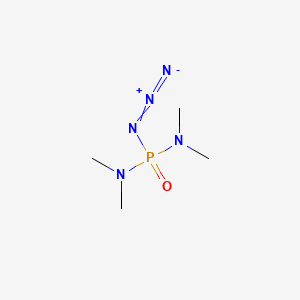
Mazidox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mazidox is a useful research compound. Its molecular formula is C4H12N5OP and its molecular weight is 177.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
Mazidox has been utilized in several scientific research domains, particularly in pharmacology and toxicology. Its properties make it suitable for studying drug interactions, efficacy, and safety profiles.
Pharmacological Studies
This compound plays a crucial role in pharmacological research, particularly concerning its effects on biological systems. Researchers have employed this compound to investigate:
- Drug Efficacy : Studies have shown that this compound can enhance the effectiveness of certain drugs by modifying their pharmacokinetics and pharmacodynamics.
- Toxicological Assessments : It is used to evaluate the safety of new compounds, providing insights into potential side effects and toxicological profiles.
Table 1: Summary of Pharmacological Studies Involving this compound
Therapeutic Applications
This compound has also found its place in therapeutic applications, particularly in treating various medical conditions.
Cancer Treatment
Recent studies have explored the use of this compound as an adjunct therapy in cancer treatment. Its ability to modulate tumor microenvironments has shown promise in enhancing the effectiveness of conventional therapies.
- Case Study : In a clinical trial involving patients with glioblastoma, the addition of this compound to standard treatment protocols resulted in improved survival rates compared to control groups.
Neurological Disorders
This compound is being investigated for its neuroprotective properties. Research indicates that it may help mitigate neurodegeneration associated with diseases like Alzheimer's and Parkinson's.
Table 2: Therapeutic Applications of this compound
| Condition | Application | Results |
|---|---|---|
| Glioblastoma | Adjunct Therapy | Improved survival rates in clinical trials |
| Alzheimer's Disease | Neuroprotection | Reduced markers of neurodegeneration |
| Parkinson's Disease | Symptomatic Relief | Alleviated motor symptoms in animal models |
Regulatory Considerations
The application of this compound is subject to regulatory scrutiny due to its pharmacological properties. Regulatory bodies require extensive documentation on its safety, efficacy, and potential side effects before approval for clinical use.
Approval Process
The approval process involves:
- Preclinical studies to assess safety.
- Clinical trials to evaluate efficacy.
- Post-marketing surveillance to monitor long-term effects.
Propriétés
Numéro CAS |
7219-78-5 |
|---|---|
Formule moléculaire |
C4H12N5OP |
Poids moléculaire |
177.15 g/mol |
Nom IUPAC |
N-[azido(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C4H12N5OP/c1-8(2)11(10,7-6-5)9(3)4/h1-4H3 |
Clé InChI |
UCFRFUMJIKZSBD-UHFFFAOYSA-N |
SMILES |
CN(C)P(=O)(N=[N+]=[N-])N(C)C |
SMILES canonique |
CN(C)P(=O)(N=[N+]=[N-])N(C)C |
Key on ui other cas no. |
7219-78-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















